![molecular formula C31H36N2O4 B12149884 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149884.png)
2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or aldehyde.
Formation of the benzoxazine ring: This involves the cyclization of an o-aminophenol derivative with formaldehyde and an appropriate amine.
Substitution reactions: Introduction of the ethoxy, hexyloxy, and methoxy groups can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine
Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals, particularly for its potential biological activities.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Industry
Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Material Manufacturing: It can be used in the production of specialty materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(4-Ethoxyphenyl)-5-[4-(butyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The unique combination of ethoxy, hexyloxy, and methoxy groups in 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may confer specific chemical and biological properties that distinguish it from similar compounds. These properties can include differences in solubility, reactivity, and biological activity.
Biological Activity
2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C33H40N2O4 with a molecular weight of 528.7 g/mol. The structure features a pyrazolo-benzoxazine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C33H40N2O4 |
Molecular Weight | 528.7 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antimicrobial Activity
Research indicates that derivatives of pyrazolo-benzoxazines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds vary widely based on structural modifications.
- Case Study : A study demonstrated that certain derivatives displayed MIC values ranging from 32 to 1024 µg/mL against multidrug-resistant strains of bacteria. This suggests a potential application in treating resistant infections .
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using various assays such as DPPH and ABTS. These studies indicate that the presence of hydroxyl and methoxy groups in the structure enhances its radical scavenging ability.
- Research Findings : The antioxidant activity was significantly correlated with the number and position of substituents on the phenolic rings. Compounds with para-hydroxyl groups exhibited superior antioxidant properties compared to those without such substitutions .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of specific signaling pathways.
- Mechanism of Action : It is hypothesized that the compound interacts with cellular receptors involved in cell proliferation and survival, leading to increased apoptosis in cancer cells .
The biological activities of this compound can be attributed to its ability to modulate various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors that regulate cellular processes such as apoptosis and inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological activity.
Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (DPPH IC50 µM) |
---|---|---|
2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-... | 32 - 1024 | 15 |
5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)... | 64 - 512 | 20 |
Properties
Molecular Formula |
C31H36N2O4 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-hexoxy-3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C31H36N2O4/c1-4-6-7-10-19-36-29-18-15-23(20-30(29)34-3)31-33-27(25-11-8-9-12-28(25)37-31)21-26(32-33)22-13-16-24(17-14-22)35-5-2/h8-9,11-18,20,27,31H,4-7,10,19,21H2,1-3H3 |
InChI Key |
QHOYYDMBKYJFAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2)OC |
Origin of Product |
United States |
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